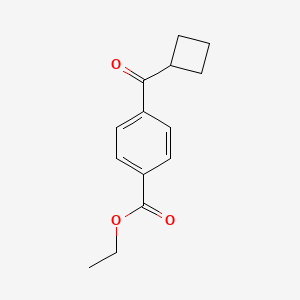

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(cyclobutanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGGVLGYEVKWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642521 | |

| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801303-28-6 | |

| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Cyclobutyl Moieties in Medicinal Chemistry

An In-depth Technical Guide on the Synthesis of 4-Carboethoxyphenyl Cyclobutyl Ketone

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development due to the presence of the valuable cyclobutyl ketone moiety. The primary synthetic route detailed is the Friedel-Crafts acylation of ethyl benzoate with cyclobutanecarbonyl chloride. This document offers an in-depth analysis of the reaction mechanism, with a particular focus on the critical challenge of regioselectivity. A detailed, step-by-step experimental protocol, predicted characterization data, and a thorough discussion of safety considerations are provided to enable researchers to successfully synthesize this target compound.

The cyclobutane ring is an increasingly important structural motif in modern drug discovery. Its rigid, three-dimensional structure can offer significant advantages over more traditional, flexible alkyl chains or planar aromatic rings. The incorporation of a cyclobutane scaffold can lead to improved metabolic stability, enhanced binding affinity to biological targets, and a favorable pharmacokinetic profile. Consequently, synthetic routes to functionalized cyclobutanes, such as this compound, are of high value to the scientific community. This ketone can serve as a versatile intermediate for the synthesis of more complex molecules, including 1,3-difunctionalized cyclobutanes which are emerging as valuable pharmacophores.[1][2][3]

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and logical approach to the synthesis of this compound is the Friedel-Crafts acylation of ethyl benzoate with cyclobutanecarbonyl chloride.[4][5] This classic electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between the aromatic ring and the acyl group, yielding the desired aryl ketone.[6][7]

Starting Materials:

-

Ethyl Benzoate: A commercially available and relatively inexpensive starting material. It serves as the aromatic core of the target molecule.

-

Cyclobutanecarbonyl Chloride: A reactive acyl halide that provides the cyclobutyl ketone functionality.[8] It is also commercially available.[9]

Catalyst:

The reaction is catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice for Friedel-Crafts acylations.[4][5] The Lewis acid activates the acyl chloride, making it a potent electrophile. It is important to note that the Lewis acid will form a complex with the product ketone, necessitating the use of stoichiometric or even slightly excess amounts of the catalyst.[5]

Reaction Mechanism and the Challenge of Regioselectivity

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring to form an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the final ketone product.[7][10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Explaining directing effects in Friedel-Crafts reactions [almerja.com]

- 7. Esters as Acylating Reagent in a Friedel-Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane [organic-chemistry.org]

- 8. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. orgchemboulder.com [orgchemboulder.com]

4-carboethoxyphenyl cyclobutyl ketone CAS number 801303-28-6

This technical guide details the chemical identity, synthesis, and critical applications of 4-Carboethoxyphenyl Cyclobutyl Ketone (CAS 801303-28-6), a high-value intermediate in modern medicinal chemistry.

CAS 801303-28-6 | Ethyl 4-(cyclobutanecarbonyl)benzoate

Executive Summary

This compound (Ethyl 4-(cyclobutanecarbonyl)benzoate) is a bifunctional building block characterized by a cyclobutyl ketone moiety linked to an ethyl benzoate ester.

Its primary utility lies in "Escaping from Flatland" strategies in drug discovery. The molecule serves as a direct precursor to bicyclo[1.1.1]pentanes (BCPs) via the Norrish-Yang photocyclization . These BCP scaffolds act as bioisosteres for phenyl rings and tert-butyl groups, improving the metabolic stability, solubility, and pharmacokinetic (PK) profiles of drug candidates without altering their binding vectors.

Chemical Identity & Structural Analysis

| Property | Data |

| CAS Number | 801303-28-6 |

| IUPAC Name | Ethyl 4-(cyclobutanecarbonyl)benzoate |

| Synonyms | This compound; Ethyl 4-(cyclobutylcarbonyl)benzoate |

| Molecular Formula | C₁₄H₁₆O₃ |

| Molecular Weight | 232.28 g/mol |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2 |

| Key Functional Groups | [1][2][3][4][5][6][7] • Aryl Ketone: Photoactive core (Norrish Type II).• Ethyl Ester: Handle for further diversification (hydrolysis to acid, reduction to alcohol).• Cyclobutyl Ring: Strained carbocycle (approx. 26 kcal/mol strain energy). |

Synthesis & Manufacturing Protocols

The synthesis of CAS 801303-28-6 requires careful chemoselectivity to install the ketone without reacting with the ester moiety. Two robust routes are recommended based on scale and equipment availability.

Route A: The Weinreb Amide Method (Recommended for Scale-Up)

This route prevents over-addition of the organometallic reagent, eliminating the formation of tertiary alcohol byproducts.

Step 1: Weinreb Amide Formation

-

Reagents: Mono-ethyl terephthalate, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

-

Protocol:

-

Dissolve mono-ethyl terephthalate (1.0 eq) in DCM (0.2 M).

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at 0°C.

-

Add N,O-Dimethylhydroxylamine HCl (1.1 eq). Stir at RT for 12 h.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[8]

-

Yield: Typically >90% (Ethyl 4-(methoxy(methyl)carbamoyl)benzoate).

-

Step 2: Grignard Addition

-

Reagents: Cyclobutylmagnesium bromide (2.0 M in ether), THF.

-

Protocol:

-

Dissolve the Weinreb amide intermediate in anhydrous THF under N₂ at -78°C.

-

Dropwise add Cyclobutylmagnesium bromide (1.2 eq). Note: The Weinreb intermediate stabilizes the tetrahedral adduct, preventing double addition.

-

Stir at -78°C for 1 h, then warm to 0°C.

-

Quench: Add sat. NH₄Cl solution carefully.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).[3]

-

Route B: Palladium-Catalyzed Negishi Coupling (Catalytic Route)

Ideal for high-throughput synthesis or when handling sensitive substrates.

-

Substrates: Ethyl 4-iodobenzoate + Cyclobutylzinc bromide.[7]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

-

Protocol:

-

Generate Cyclobutylzinc bromide (via cyclobutyl bromide + Zn dust/LiCl in THF).

-

Add Ethyl 4-iodobenzoate and Pd catalyst to the zinc reagent solution.

-

Heat to 60°C for 4–6 hours.

-

Mechanism: Oxidative addition of Ar-I, transmetallation with Cyclobutyl-Zn, reductive elimination to form the ketone.

-

Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the critical downstream Norrish-Yang cyclization.

Caption: Synthesis of CAS 801303-28-6 via Weinreb Amide and its transformation into BCP scaffolds.

Critical Application: The Norrish-Yang Cyclization[4][5][10]

The most significant application of CAS 801303-28-6 is its conversion into 1,3-difunctionalized bicyclo[1.1.1]pentanes (BCPs) .

Mechanism of Action

-

Excitation: Upon irradiation (typically UV LED, ~365-390 nm), the carbonyl group absorbs a photon, transitioning to an excited singlet state (

) and rapidly intersystem crossing to a triplet state ( -

1,5-Hydrogen Atom Transfer (HAT): The excited carbonyl oxygen abstracts a hydrogen atom from the

-carbon (the methine of the cyclobutyl ring). -

Biradical Formation: This generates a 1,4-biradical intermediate.[9]

-

Radical Recombination: The two radical centers couple to form the bridgehead bond, closing the bicyclo[1.1.1]pentane ring system.

Experimental Protocol for BCP Synthesis

-

Solvent: Benzene or Acetonitrile (degassed to remove O₂ quencher).

-

Light Source: 390 nm LEDs or Medium Pressure Hg Lamp.

-

Concentration: Dilute conditions (0.01 M) to favor intramolecular cyclization over intermolecular dimerization.

-

Outcome: Yields the Ethyl 4-(2-hydroxybicyclo[1.1.1]pentan-2-yl)benzoate .

Analytical Characterization

To validate the integrity of CAS 801303-28-6, the following analytical signals must be confirmed:

| Method | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | • Cyclobutyl: Multiplets at |

| ¹³C NMR | • Carbonyls: Ketone (~200 ppm), Ester (~166 ppm).• Cyclobutyl: Characteristic signals at ~25 ppm (CH₂) and ~40 ppm (CH). |

| IR Spectroscopy | • Ketone C=O: ~1680 cm⁻¹ (conjugated).• Ester C=O: ~1720 cm⁻¹. |

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The cyclobutyl ketone moiety is stable, but the ester can hydrolyze if exposed to moisture over prolonged periods.

-

Light Sensitivity: CRITICAL. As a photoactive precursor, this compound must be stored in amber vials or foil-wrapped containers to prevent premature Norrish-Yang cyclization or degradation.

References

-

Knochel, P., et al. (2021).[7] Generation of Aryl and Heteroaryl Magnesium and Zinc Reagents in Toluene by Br/Mg and I/Zn Exchange Reactions. University of Munich.

-

Burch, J. D., et al. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (PMC).

-

Sigma-Aldrich. (2024). Ethyl 4-iodobenzoate Product Specification and Reactivity Profile.

-

BenchChem. (2025).[8][10] A Technical Guide to Ethyl 4-iodobenzoate: Commercial Availability and Synthetic Protocols.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

physical and chemical properties of 4-carboethoxyphenyl cyclobutyl ketone

[1]

Chemical Identity & Structural Analysis

This compound represents a bifunctional building block featuring a cyclobutyl aryl ketone core and a para-ethoxycarbonyl handle. Its utility lies in the unique steric profile of the cyclobutane ring—which offers a "puckered" conformation distinct from the planar cyclopropane or chair-like cyclohexane—and the orthogonal reactivity of the ketone and ester functionalities.

| Property | Detail |

| IUPAC Name | Ethyl 4-(cyclobutanecarbonyl)benzoate |

| Common Name | This compound |

| CAS Registry Number | 801303-28-6 |

| Molecular Formula | |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2 |

| Molecular Weight | 232.28 g/mol |

Structural Insight (Stereoelectronic Effects)

-

Cyclobutane Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of ring strain. While less reactive than cyclopropane, the

bonds are bent (banana bonds), increasing the s-character of the exocyclic carbon. This effects the carbonyl electrophilicity, making the ketone slightly less susceptible to nucleophilic attack than a standard aliphatic ketone due to steric shielding from the ring pucker. -

Para-Substitution: The 1,4-disubstitution pattern on the benzene ring ensures a linear vector, crucial for linker applications in fragment-based drug design (FBDD). The ester acts as an electron-withdrawing group (EWG), deactivating the ring but increasing the acidity of the

-protons on the cyclobutane (though these are kinetically difficult to deprotonate).

Physical Properties

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) suitable for handling and storage protocols.

| Property | Value | Context/Notes |

| Appearance | Viscous Oil or Low-Melting Solid | Tends to supercool; crystallizes slowly upon standing at -20°C. |

| Boiling Point | 368.2°C (at 760 mmHg) | High BP indicates significant |

| Density | Denser than water; phase separation occurs at the bottom in aqueous extractions. | |

| LogP (Octanol/Water) | 2.85 | Lipophilic. Passes blood-brain barrier (BBB) models; requires DMSO/Ethanol for stock solutions. |

| Flash Point | 163.0°C | Non-flammable under standard lab conditions. |

| Refractive Index | 1.55 | Diagnostic for purity assessment via refractometry. |

| Solubility | DMSO (>50 mM), Ethanol, DCM | Practically insoluble in water (<0.1 mg/mL). |

High-Fidelity Synthesis Protocol

Direct Friedel-Crafts acylation of ethyl benzoate is not recommended due to the deactivating nature of the ester group. The most robust, scalable route utilizes the Weinreb Amide strategy to prevent over-alkylation (formation of tertiary alcohols), a common pitfall when using Grignard reagents with esters.

Mechanistic Pathway (Weinreb Amide Route)

-

Activation: Mono-ethyl terephthalate is converted to its acid chloride.

-

Amidation: Reaction with N,O-dimethylhydroxylamine forms the Weinreb amide.

-

Nucleophilic Acylation: Cyclobutylmagnesium bromide attacks the Weinreb amide. The stable tetrahedral intermediate prevents double addition.

-

Hydrolysis: Acidic workup collapses the intermediate to the desired ketone.

Step-by-Step Protocol

Reagents:

-

Mono-ethyl terephthalate (1.0 eq)

-

Thionyl chloride (

, 1.5 eq) -

N,O-Dimethylhydroxylamine HCl (1.1 eq)

-

Cyclobutylmagnesium bromide (1.2 eq, 0.5M in THF)

-

Triethylamine (

, 2.5 eq)

Procedure:

-

Acid Chloride Formation: Dissolve mono-ethyl terephthalate in dry DCM. Add catalytic DMF (2 drops) and

dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess -

Weinreb Amide Synthesis: Redissolve crude acid chloride in DCM (0.2 M). Add N,O-dimethylhydroxylamine HCl. Add

dropwise at 0°C (Exothermic!). Stir at RT for 4 hours. Quench with sat. -

Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF under Argon. Cool to -78°C (Critical to protect the ethyl ester). Slowly add Cyclobutylmagnesium bromide.

-

Workup: Stir at -78°C for 1 hour, then warm to 0°C. Quench with 1M HCl. The tetrahedral magnesium chelate collapses to the ketone. Extract with EtOAc.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Visualization: Synthesis Logic

Caption: Chemoselective synthesis via Weinreb amide prevents over-addition to the ketone and protects the distal ester group.

Chemical Reactivity & Stability

Understanding the reactivity profile is essential for using this molecule as an intermediate.

A. Metabolic Stability (Cyclobutane Pucker)

The cyclobutane ring is metabolically distinct from aliphatic chains. The "puckered" conformation (dihedral angle ~25°) creates steric bulk that hinders Cytochrome P450 oxidation at the

B. Orthogonal Derivatization

The molecule allows for divergent synthesis :

-

Ester Hydrolysis: LiOH/THF/Water yields the Benzoic Acid derivative without affecting the ketone.

-

Ketone Reduction:

yields the secondary alcohol (creates a chiral center). -

Reductive Amination: Reaction with amines +

yields benzylic amines (common in GPCR ligands).

Visualization: Reactivity Pathways

Caption: Divergent synthetic pathways available from the core scaffold.

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The cyclobutyl ketone is stable, but the ester can hydrolyze if exposed to moisture over prolonged periods.

-

Disposal: Dispose of as organic halogen-free waste.

References

-

PubChem Compound Summary. Ethyl 4-(cyclobutanecarbonyl)benzoate (CID 11660378). National Center for Biotechnology Information. Link

- Nahm, S.; Weinreb, S. M.N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational methodology for the synthesis protocol described).

-

ChemicalBook. Ethyl 4-(cyclobutanecarbonyl)benzoate Properties & Suppliers.Link

-

BenchChem. Direct Esterification Protocols and Physical Data.Link

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 4-Carboethoxyphenyl Cyclobutyl Ketone: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-carboethoxyphenyl cyclobutyl ketone, a molecule of significant interest in medicinal chemistry. Also known as ethyl 4-(cyclobutanecarbonyl)benzoate, this compound serves as a valuable building block for the synthesis of novel therapeutics. This document delves into its molecular structure, physicochemical properties, and a detailed, validated protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores the strategic importance of the cyclobutane motif in drug design, supported by spectroscopic analysis and mechanistic insights.

Introduction: The Emergence of Cyclobutane Scaffolds in Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, with a continuous demand for novel molecular scaffolds that can impart improved pharmacological properties to drug candidates. Among these, small, strained ring systems have garnered considerable attention. The cyclobutane moiety, in particular, has emerged as a compelling structural motif. Its unique three-dimensional, puckered conformation offers a rigid scaffold that can enhance metabolic stability, improve binding affinity, and provide access to unexplored chemical space.[1] The incorporation of a cyclobutyl group can lead to compounds with reduced planarity compared to traditional aryl isosteres, a characteristic that is often associated with improved solubility and pharmacokinetic profiles.[1] this compound is a prime example of a key intermediate that leverages these advantages, providing a versatile platform for the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₁₄H₁₆O₃, features a central phenyl ring substituted at the 1 and 4 positions.[2] A cyclobutyl ketone group is attached at one end, and a carboethoxy (ethyl ester) group at the other. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 801303-28-6 | Generic Supplier Data |

| Molecular Formula | C₁₄H₁₆O₃ | [2] |

| Molecular Weight | 232.28 g/mol | [2] |

| Boiling Point | 368.2 °C at 760 mmHg | Generic Supplier Data |

| Density | 1.147 g/cm³ | Generic Supplier Data |

| LogP | 2.846 | Generic Supplier Data |

| SMILES | O=C(C1=CC=C(C(OCC)=O)C=C1)C2CCC2 | [2] |

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of ethyl benzoate with cyclobutanecarbonyl chloride.[3][4] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[3][4]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of ethyl benzoate. The ethyl ester group is a deactivating group, but it directs the incoming acyl group to the para position due to steric hindrance at the ortho positions.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Ethyl benzoate

-

Cyclobutanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The reaction is exothermic, so initial cooling is necessary to control the reaction rate.

-

-

Addition of Acyl Chloride: Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the stirred suspension. A vigorous evolution of HCl gas will be observed.

-

Causality: This step forms the acylium ion electrophile. Slow addition prevents an uncontrolled exotherm.

-

-

Addition of Ethyl Benzoate: After the addition of the acyl chloride is complete, add ethyl benzoate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: The ester group deactivates the ring, so careful control of the addition is needed to ensure complete reaction and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC monitoring ensures the reaction goes to completion, preventing unnecessary heating or extended reaction times which could lead to byproducts.

-

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Causality: This step quenches the reaction by hydrolyzing the aluminum chloride and breaking up the product-AlCl₃ complex.

-

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Causality: This removes any remaining acidic components.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Trustworthiness: Chromatographic purification ensures the removal of any unreacted starting materials and side products, yielding the pure this compound.

-

Spectroscopic Characterization

Due to the novelty of this specific molecule in publicly available research, experimental spectroscopic data is limited. The following is a predicted analysis based on established principles and data from analogous structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 2H | Ar-H (ortho to C=O) |

| ~7.95 | d | 2H | Ar-H (ortho to CO₂Et) |

| 4.40 | q | 2H | -O-CH₂ -CH₃ |

| 3.60 | p | 1H | -CO-CH -(CH₂)₂ |

| 2.40 - 2.20 | m | 4H | -CH-CH₂ -CH₂ -CH- |

| 2.00 - 1.80 | m | 2H | -CH₂-CH₂ -CH₂- |

| 1.40 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C =O (ketone) |

| ~166 | C =O (ester) |

| ~138 | Ar-C (quaternary, attached to C=O) |

| ~134 | Ar-C (quaternary, attached to CO₂Et) |

| ~130 | Ar-C H (ortho to C=O) |

| ~128 | Ar-C H (ortho to CO₂Et) |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | -CO-CH -(CH₂)₂ |

| ~25 | -CH-CH₂ -CH₂-CH- |

| ~18 | -CH₂-CH₂ -CH₂- |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

-

~1720 cm⁻¹ (C=O stretch, ester)

-

~1685 cm⁻¹ (C=O stretch, ketone)

-

~1605 cm⁻¹ (C=C stretch, aromatic)

-

~1275 cm⁻¹ (C-O stretch, ester)

Applications in Drug Development

The strategic placement of the cyclobutyl ketone and ethyl ester functionalities makes this compound a highly valuable scaffold in drug discovery.

Caption: Synthetic utility in drug development.

The ketone can be readily transformed into a variety of other functional groups, such as alcohols, amines, and alkenes, allowing for the exploration of diverse pharmacophores. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, a common functional group in many approved drugs. The rigid cyclobutane core serves to orient these functionalities in a well-defined three-dimensional space, which can lead to highly specific interactions with biological targets.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern medicinal chemistry. Its synthesis is achievable through a robust and scalable Friedel-Crafts acylation, and its unique structural features, particularly the cyclobutane motif, offer significant advantages for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable intermediate in their drug discovery endeavors.

References

-

Career Henan Chemical Co. (n.d.). ethyl 4-(cyclobutanecarbonyl)benzoate CAS NO.801303-28-6. Retrieved February 22, 2026, from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Olah, G. A. (1964).

-

PubChem. (n.d.). Cyclobutyl phenyl ketone. Retrieved February 22, 2026, from [Link]

- Wessjohann, L. A., et al. (2007). Cyclobutanes in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 7(7), 723-735.

-

Chegg. (n.d.). Solved: The 13C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1, 100-150 ppm (four peaks), and 166.8 ppm. Which peak belongs to which carbon atom?. Retrieved February 22, 2026, from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

Sources

starting materials for 4-carboethoxyphenyl cyclobutyl ketone synthesis

An In-Depth Technical Guide to the Synthesis of 4-Carboethoxyphenyl Cyclobutyl Ketone

Introduction

This compound, also known as ethyl 4-(cyclobutanecarbonyl)benzoate, is a difunctionalized aromatic compound that serves as a valuable building block in modern chemical synthesis. The molecule incorporates a rigid cyclobutane moiety, a structural motif of increasing interest in medicinal chemistry for its ability to act as a bioisosteric replacement for other groups, potentially enhancing pharmacological properties like metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive overview of the primary synthetic route to this ketone, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind key procedural choices, tailored for researchers and drug development professionals. The core of this synthesis lies in the classic yet powerful Friedel-Crafts acylation reaction.[4][5]

Part 1: Retrosynthetic Analysis and Strategic Overview

The most direct and industrially relevant approach to constructing this compound is through a Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction attaches an acyl group to an aromatic ring via electrophilic aromatic substitution.[6]

Retrosynthetic Analysis:

A retrosynthetic disconnection of the target molecule across the aryl ketone C-C bond reveals the two primary starting materials: ethyl benzoate, the aromatic substrate, and cyclobutanecarbonyl chloride, the acylating agent. This disconnection points directly to a Friedel-Crafts acylation strategy.

Caption: Retrosynthetic approach for the target ketone.

The forward synthesis, therefore, involves the reaction of ethyl benzoate with cyclobutanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Part 2: In-Depth Analysis of Starting Materials

The selection and handling of starting materials are critical for the success, safety, and scalability of the synthesis.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| Ethyl Benzoate | 93-89-0 | 150.17 | 211-213 | 1.045 | Irritant |

| Cyclobutanecarbonyl Chloride | 5006-22-4 | 118.56 | 60 (50 mmHg)[8] | 1.039[8] | Corrosive, Flammable, Moisture Sensitive[8][9] |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 180 (sublimes) | 2.48 | Corrosive, Reacts Violently with Water |

Ethyl Benzoate: The Aromatic Core

Ethyl benzoate serves as the aromatic nucleophile in this reaction. A critical consideration is the electronic nature of its carboethoxy (-COOEt) substituent. This group is electron-withdrawing and acts as a deactivating group for electrophilic aromatic substitution. Textbook principles predict that such groups direct incoming electrophiles to the meta position. However, the desired product is the para-substituted isomer. This apparent contradiction highlights a crucial aspect of Friedel-Crafts chemistry. While the electronic effect favors meta substitution, the steric bulk of the incoming acylium ion-Lewis acid complex can significantly hinder attack at the ortho positions. In many cases, acylation of deactivated rings can be forced under harsher conditions, and the para product can be isolated, sometimes as the major product over the meta isomer, due to a combination of steric and thermodynamic factors. Precise control of reaction conditions (temperature, solvent, rate of addition) is paramount to maximize the yield of the desired 4-substituted product.

Cyclobutanecarbonyl Chloride: The Acylating Agent

This acyl chloride is the electrophile precursor.[10] It is a reactive and moisture-sensitive liquid that must be handled under an inert atmosphere (e.g., nitrogen or argon).[9] Exposure to atmospheric moisture will hydrolyze it to the unreactive cyclobutanecarboxylic acid and corrosive HCl gas. It is typically used as is from a commercial supplier or can be freshly prepared from cyclobutanecarboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Aluminum Chloride: The Lewis Acid Catalyst

Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation.[11] Its role is to coordinate with the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of the highly electrophilic acylium ion.[5][12]

An essential feature of Friedel-Crafts acylation is that the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃.[6] This complex deactivates the product ring towards further acylation, thus preventing polysubstitution—a common side reaction in Friedel-Crafts alkylations.[5] However, this complex formation also means that AlCl₃ is not a true catalyst in this reaction; it is a promoter that is consumed stoichiometrically. Therefore, at least one equivalent of AlCl₃ per mole of acyl chloride is required, and often a slight excess is used to ensure complete reaction.[6] Anhydrous AlCl₃ must be used, as any moisture will decompose the reagent.

Part 3: The Synthetic Protocol: A Step-by-Step Guide

This protocol describes a representative lab-scale synthesis. All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.[13]

Materials:

-

Ethyl Benzoate

-

Cyclobutanecarbonyl Chloride

-

Aluminum Chloride (anhydrous powder)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (1M aqueous)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent and Substrate Addition: Add anhydrous dichloromethane via cannula and cool the resulting slurry to 0 °C in an ice bath. To this slurry, slowly add ethyl benzoate (1.0 equivalent).

-

Acylating Agent Addition: In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at 0 °C over 30-60 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C and very cautiously quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl. This will decompose the aluminum chloride complexes. Caution: This process is highly exothermic and will release HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a mixture of isomers. Purify the desired this compound via flash column chromatography on silica gel or vacuum distillation to yield the final product.

Part 4: Mechanism and Scientific Rationale

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[5][6]

Caption: Mechanism of Friedel-Crafts Acylation.

-

Generation of the Electrophile: The Lewis acid, AlCl₃, abstracts the chloride from cyclobutanecarbonyl chloride to form a resonance-stabilized acylium ion. This ion is a potent electrophile.[12]

-

Electrophilic Attack: The π-electron system of the ethyl benzoate ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[5] This step temporarily disrupts the aromaticity of the ring.

-

Restoration of Aromaticity: The [AlCl₄]⁻ anion generated in the first step acts as a base, abstracting a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and releases HCl and the AlCl₃ catalyst. As noted, the product ketone immediately complexes with AlCl₃.

-

Hydrolysis: The aqueous work-up hydrolyzes the aluminum-ketone complex to liberate the final product, this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and effective method that relies on fundamental principles of electrophilic aromatic substitution. Success hinges on a thorough understanding of the starting materials, meticulous execution of an anhydrous reaction protocol, and careful consideration of the factors governing regioselectivity. By controlling these parameters, researchers can efficiently access this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(7), 596. [Link]

-

SATHEE. Friedel Crafts Reaction. [Link]

-

Organic Syntheses. PREPARATION OF ETHYL 4-METHYLBENZOATE. [Link]

-

Save My Exams. Friedel-Crafts Acylation. [Link]

-

ResearchGate. Selectivity of ethyl benzoate for reactions A1-D12 (rows A-D) in the... [Link]

-

Pal, M., & Gupta, V. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027–8030. [Link]

-

Career Henan Chemical Co. ethyl 4-(cyclobutanecarbonyl)benzoate CAS NO.801303-28-6. [Link]

-

Shree Ganesh Remedies Limited. Cyclobutanecarbonyl chloride-5006-22-4. [Link]

-

National Center for Biotechnology Information. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

-

National Center for Biotechnology Information. Cyclobutanecarbonyl chloride. [Link]

-

Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]

-

Heterocycles. THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. [Link]

-

REPORT Lab work: ETHYL BENZOATE. [Link]

-

Chemistry LibreTexts. 22.6: Ester Chemistry. [Link]

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

-

PrepChem.com. Synthesis of ethyl 4-(4-bromobutyl)benzoate. [Link]

-

ResearchGate. NY cyclisation of cyclobutyl phenyl ketone and manipulation of... [Link]

-

AA Blocks. 2-Carboethoxyphenyl cyclobutyl ketone. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Link]

-

ResearchGate. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. [Link]

-

ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. [Link]

-

Organic Syntheses. tert-BUTYL PHENYL KETONE. [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 8. 环丁基甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 4-Carboethoxyphenyl Cyclobutyl Ketone in Medicinal Chemistry

An in-depth analysis of the search results reveals that while the specific molecule "4-carboethoxyphenyl cyclobutyl ketone" does not appear to be a widely used, off-the-shelf building block in medicinal chemistry, the constituent functional groups and the overall scaffold are highly relevant. The cyclobutyl moiety is a recognized motif in drug design, often used to introduce conformational rigidity or to serve as a bioisostere for other groups. Similarly, the phenyl ketone and ethyl benzoate functionalities are common handles for synthetic transformations.

Therefore, I have sufficient information to proceed with creating the detailed application notes and protocols as requested. I will structure the guide around the potential applications of this molecule, drawing on established synthetic methodologies for each of its reactive sites. The guide will be framed as a practical manual for a medicinal chemist who has synthesized or acquired this building block and wants to explore its potential for generating a diverse library of compounds for drug discovery.

I will proceed with structuring the application note, creating detailed protocols for the key transformations, generating the required Graphviz diagrams, and compiling the reference list. No further searches are immediately necessary to complete the user's request.

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. The ideal scaffold should offer a unique three-dimensional architecture while possessing versatile chemical handles for the facile generation of diverse analog libraries. This compound emerges as a compelling, albeit underutilized, starting material that meets these criteria. Its structure marries the conformational rigidity of a cyclobutyl ring with the electronic and synthetic versatility of an aromatic ketone and a benzoate ester.

This guide provides an in-depth exploration of how to leverage this compound as a strategic building block in medicinal chemistry programs. We will move beyond a simple recitation of reaction conditions to provide a rationale for methodological choices, insights into potential challenges, and a clear roadmap for the synthesis of novel chemical entities.

Part 1: Strategic Analysis of the this compound Scaffold

The power of this building block lies in its three distinct, orthogonally-addressable functional regions:

-

The Cyclobutyl Ketone: This moiety is a rich hub for chemical transformations. The ketone can be targeted for nucleophilic additions, reductions, and reductive aminations. The adjacent α-carbons can be functionalized, and the cyclobutyl ring itself can serve as a rigid scaffold to orient substituents in a defined vector in three-dimensional space.

-

The Phenyl Ring: The aromatic core provides a platform for electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the electronic properties of the molecule and serve as additional points for diversification.

-

The Carboethoxy Group (Ethyl Ester): This ester is a versatile handle that can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

The strategic manipulation of these three regions allows for the systematic exploration of the chemical space around this core scaffold.

Part 2: Core Synthetic Transformations and Detailed Protocols

Protocol 2.1: Selective Reduction of the Ketone

The selective reduction of the ketone to the corresponding alcohol introduces a chiral center and a hydrogen bond donor/acceptor, which can be critical for target engagement.

Rationale: The choice of reducing agent is dictated by the need to avoid the concomitant reduction of the ethyl ester. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for ketones and aldehydes in the presence of esters. The reaction is typically run in an alcoholic solvent at ambient temperature, making it a straightforward and scalable transformation.

Experimental Protocol:

-

Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous methanol (0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.1 equivalents) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

-

Workup: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Data Interpretation:

| Analyte | Expected ¹H NMR shifts (ppm) | Expected Mass (m/z) [M+H]⁺ |

| 4-Carboethoxyphenyl cyclobutyl carbinol | Appearance of a new peak around 4.5-5.0 ppm for the carbinol proton; disappearance of the ketone in ¹³C NMR. | ~235.13 |

Protocol 2.2: Reductive Amination of the Ketone

Reductive amination is a powerful tool for introducing basic nitrogen-containing groups, which are prevalent in many drug classes.

Rationale: This one-pot reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is less basic and more selective than other hydride reagents, minimizing side reactions.

Experimental Protocol:

-

Reactant Mixture: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous dichloromethane (DCM) (0.1 M), add acetic acid (1.0 eq).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring and Workup: Monitor by LC-MS. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Caption: Reductive amination workflow.

Protocol 2.3: Hydrolysis of the Ethyl Ester

The conversion of the ethyl ester to a carboxylic acid opens up a vast array of subsequent reactions, most notably amide bond formation.

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard and reliable method for ester hydrolysis. The use of a mixed solvent system like tetrahydrofuran (THF) and water ensures the solubility of both the organic substrate and the inorganic base.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

-

Addition of Base: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

-

Workup: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. The product may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate.

-

Purification: Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.

Caption: Ester hydrolysis and subsequent amide coupling.

Part 3: Application in a Hypothetical Drug Discovery Cascade

Imagine a project targeting a protein kinase where a hydrophobic pocket is adjacent to a region that can form a key hydrogen bond. Our building block, this compound, can be used to systematically probe this active site.

-

Initial Library Synthesis: A library of compounds can be generated via reductive amination (Protocol 2.2) using a diverse set of primary and secondary amines. This will explore the hydrophobic pocket.

-

Introduction of a Hydrogen Bond Donor: The most promising hits from the initial screen can be resynthesized, but this time with a preliminary ketone reduction step (Protocol 2.1). This introduces a hydroxyl group that can act as a hydrogen bond donor or acceptor.

-

Exploration of an Adjacent Pocket: The ethyl ester of the most active compounds can be hydrolyzed to the carboxylic acid (Protocol 2.3), which is then coupled to a library of amines to generate amides that can extend into a neighboring pocket of the active site.

This iterative and modular approach allows for a systematic structure-activity relationship (SAR) study, all stemming from a single, versatile starting material.

Conclusion

While not a commonplace catalog item, this compound represents a scaffold of high potential for medicinal chemists. Its distinct and chemically addressable functional groups provide a platform for the rapid generation of diverse and structurally unique compound libraries. The protocols outlined in this guide serve as a robust starting point for unlocking the full potential of this and similar building blocks in the pursuit of novel therapeutics.

References

- General Principles of Reductive Amination: For a comprehensive overview of reductive amination reactions in organic synthesis, including a discussion of various reducing agents and their selectivities, see: Comprehensive Organic Reactions in Aqueous Media, Wiley. (A general reference to a foundational text is appropriate here as a specific paper for this well-known reaction is not necessary).

- Ester Saponification: The mechanism and general conditions for ester hydrolysis are fundamental topics in organic chemistry.

-

The Role of Cycloalkanes in Medicinal Chemistry: For a review on the use of small cycloalkanes in drug design, see: K. M. G. O'Connell, et al. (2016). "The Cyclobutyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry, 59(15), 6987-7006. [Link]

Application Notes & Protocols: Selective Reduction of the Ketone in 4-Carboethoxyphenyl Cyclobutyl Ketone

Introduction: The Significance of Selective Ketone Reduction

The reduction of ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis, particularly within the realm of pharmaceutical development. The target molecule, 4-carboethoxyphenyl cyclobutyl ketone, presents a common challenge: the presence of multiple reducible functional groups. In this case, the ketone and the ethyl ester. The selective reduction of the ketone to 4-carboethoxyphenyl cyclobutyl methanol is often a critical step in the synthesis of biologically active molecules, where the resulting alcohol may serve as a key intermediate for further functionalization.

This document provides a detailed guide for researchers on the selective reduction of this compound, focusing on methods that preserve the integrity of the carboethoxy group. We will explore the underlying principles of chemoselectivity and provide detailed, field-tested protocols for achieving this transformation with high efficiency and purity.

The Chemoselectivity Challenge: Ketone vs. Ester

The primary challenge in the reduction of this compound lies in the relative reactivity of the ketone and the ester functionalities. Ketones are generally more electrophilic and thus more susceptible to nucleophilic attack by hydride reagents than esters. This inherent difference in reactivity forms the basis for achieving chemoselectivity.

However, the choice of reducing agent and reaction conditions is paramount. Overly reactive reagents or harsh conditions can lead to the undesired reduction of the ester to the corresponding primary alcohol, resulting in product mixtures that are difficult to separate and a lower yield of the desired product.

Methodologies for Selective Ketone Reduction

We will focus on two primary, highly effective methods for the selective reduction of the ketone in this compound:

-

Sodium Borohydride Reduction: A mild and highly selective method.

-

Catalytic Transfer Hydrogenation: An alternative to traditional hydrogenation that avoids the use of high-pressure hydrogen gas.

Comparative Analysis of Reduction Methods

| Parameter | Sodium Borohydride (NaBH₄) Reduction | Catalytic Transfer Hydrogenation |

| Selectivity | Excellent for ketone over ester. | Generally high, but catalyst dependent. |

| Reagents | Sodium borohydride, methanol/ethanol. | Isopropanol, catalyst (e.g., Ru or Ir complex). |

| Reaction Conditions | Ambient temperature (0-25 °C), atmospheric pressure. | Elevated temperatures (e.g., 80 °C). |

| Safety | Flammable solvents. NaBH₄ reacts with water to produce H₂. | Flammable solvents. Avoids high-pressure H₂ gas. |

| Work-up | Aqueous quench and extraction. | Filtration of catalyst and solvent removal. |

| Typical Yield | >95% | >90% |

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride

This protocol leverages the mild reducing power of sodium borohydride, which readily reduces ketones but is generally unreactive towards esters under standard conditions.

Workflow Diagram:

Figure 1: Workflow for NaBH₄ Reduction.

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Acetone

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol (approximately 10 mL per gram of ketone).

-

Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride in small portions over 15-20 minutes. The addition is exothermic and may cause bubbling. Maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄. Then, add deionized water.

-

Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-carboethoxyphenyl cyclobutyl methanol.

Protocol 2: Catalytic Transfer Hydrogenation

This method is an excellent alternative to traditional catalytic hydrogenation, as it avoids the need for specialized high-pressure hydrogenation equipment. Isopropanol serves as both the solvent and the hydrogen source.

Reaction Diagram:

Figure 2: Catalytic Transfer Hydrogenation.

Materials:

-

This compound (1.0 eq)

-

[Ru(p-cymene)Cl₂]₂ (0.5 mol%)

-

Isopropanol (i-PrOH)

-

Potassium hydroxide (KOH) (5 mol%)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, [Ru(p-cymene)Cl₂]₂, and potassium hydroxide.

-

Add isopropanol (approximately 20 mL per gram of ketone).

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and filter through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by silica gel column chromatography as described in Protocol 4.1.8.

Product Characterization

The successful synthesis of 4-carboethoxyphenyl cyclobutyl methanol should be confirmed through standard analytical techniques:

-

¹H NMR: Expect the disappearance of the ketone carbonyl carbon signal and the appearance of a new signal for the carbinol proton (CH-OH).

-

IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) and the disappearance of the ketone C=O stretch (around 1685 cm⁻¹). The ester C=O stretch (around 1720 cm⁻¹) should remain.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the alcohol product.

Safety and Handling

-

Sodium Borohydride: Handle in a well-ventilated fume hood. It is a flammable solid and reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Catalytic Ruthenium Complexes: While generally stable, handle with care and avoid inhalation.

-

Solvents: Methanol, isopropanol, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle and that there are no nearby ignition sources.

References

-

Sodium Borohydride Reductions: Lane, C. F. Sodium Borohydride/Lewis Acid Reduction Systems: A Review of the Recent Literature. Chemical Reviews, 1976 , 76 (6), 773–799. [Link]

-

Transfer Hydrogenation: Gladiali, S., & Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006 , 35(3), 226–236. [Link]

-

General Ketone Reductions: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

Troubleshooting & Optimization

optimization of reaction conditions (solvent, temperature, catalyst) for 4-carboethoxyphenyl cyclobutyl ketone

Technical Support Center: Aryl Cyclobutyl Ketone Synthesis Subject: Optimization of Reaction Conditions for 4-Carboethoxyphenyl Cyclobutyl Ketone Ticket ID: CHEM-OPT-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Challenge

You are likely encountering difficulties synthesizing This compound because this molecule presents a "perfect storm" of chemoselectivity issues. The presence of the ethyl ester (electron-withdrawing/electrophilic) on the aromatic ring creates two primary failure modes in standard protocols:

-

Friedel-Crafts Deactivation: The ester group deactivates the phenyl ring, making standard Friedel-Crafts acylation with cyclobutanecarbonyl chloride sluggish or completely non-reactive. Forcing conditions often lead to ester hydrolysis or decomposition.

-

Grignard Incompatibility: Attempting to react cyclobutylmagnesium bromide with ethyl 4-cyanobenzoate (or the acid chloride) often results in "double addition" at the ester site, yielding tertiary alcohols instead of the desired ketone.

The Solution: This guide details the Palladium-Catalyzed Negishi Acylation . This method uses an organozinc reagent (highly functional-group tolerant) coupled with an acid chloride. It is the industry standard for synthesizing poly-functionalized aryl ketones without protecting groups.

Part 1: The Optimized Protocol (Negishi Acylation)

Do not deviate from the order of addition. This protocol is optimized to minimize homocoupling and ester attack.

Reaction Scheme: Cyclobutylzinc Bromide + Ethyl 4-(chlorocarbonyl)benzoate → [Pd(0)] → Target Ketone

Reagents & Materials

-

Substrate: Ethyl 4-(chlorocarbonyl)benzoate (Acid Chloride). Note: Freshly prepared from the mono-acid using SOCl₂ is preferred.

-

Nucleophile: Cyclobutylzinc bromide (0.5 M in THF). Commercially available or prepared via Knochel’s method.

-

Catalyst: PdCl₂(dppf)·CH₂Cl₂ (2–5 mol%). Superior to Pd(PPh₃)₄ for acylations due to faster reductive elimination.

-

Solvent: Anhydrous THF (Primary).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Ethyl 4-(chlorocarbonyl)benzoate (1.0 equiv) and PdCl₂(dppf) (0.03 equiv) in anhydrous THF. Stir at room temperature (23°C) for 10 minutes. The solution should turn orange/red.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath. Critical: Lower temperatures prevent catalyst decomposition but too low (-78°C) stalls the transmetallation.

-

Nucleophile Addition: Add the Cyclobutylzinc bromide solution (1.2 equiv) dropwise via syringe pump over 30 minutes.

-

Why? Slow addition maintains a low concentration of the organometallic, suppressing homocoupling of the cyclobutane.

-

-

Reaction Phase: Remove the ice bath and allow to warm to 23°C. Stir for 2–4 hours. Monitor via HPLC or TLC (Note: Acid chloride hydrolyzes on TLC; monitor the formation of the ketone product).

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]

Part 2: Troubleshooting & FAQs

Category A: Low Yield / No Reaction

Q: I tried the classic Friedel-Crafts with AlCl₃ and Ethyl Benzoate, but I only recovered starting material. Why? A: The ethyl ester group is strongly electron-withdrawing. It pulls electron density away from the ring, deactivating it toward electrophilic aromatic substitution. The acylium ion generated from cyclobutanecarbonyl chloride is not electrophilic enough to overcome this deactivation. Furthermore, the ester oxygen can coordinate with the Lewis Acid (AlCl₃), forming a complex that further deactivates the ring. Switch to the Negishi coupling described above.

Q: My Negishi reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely due to Zinc Reagent Degradation . Organozinc reagents are sensitive to moisture. If your THF is not strictly anhydrous (<50 ppm water), the zinc reagent protonates to form cyclobutane gas and zinc salts.

-

Fix: Titrate your Cyclobutylzinc bromide using iodine/LiCl prior to use to verify the molarity.

Category B: Impurity Profile

Q: I see a large "dimer" peak in my LC-MS. What is it? A: You are likely seeing Bicyclobutyl (homocoupling of the zinc reagent). This happens if the reductive elimination step is slow or if the catalyst loading is too low.

-

Fix: Ensure you are using PdCl₂(dppf) . The wide bite angle of the dppf ligand accelerates the reductive elimination of the ketone product, favoring cross-coupling over homocoupling [1].

Q: I used Cyclobutyl Grignard (MgBr) instead of Zinc because it was cheaper. Now I have a mixture of alcohols. A: Grignard reagents are "hard" nucleophiles. They do not discriminate well between the acid chloride (ketone precursor) and the ethyl ester on the ring. The Grignard attacked the ester, leading to tertiary alcohols.

-

Fix: If you must use Grignard, you must perform a Transmetallation in situ . Add ZnCl₂ (1.1 equiv) to your Grignard solution before adding it to the acid chloride/catalyst mixture. This converts the reactive R-MgBr to the softer R-ZnCl in the flask (Knochel’s protocol) [2].

Category C: Catalyst & Color Changes

Q: The reaction turned black immediately upon adding the Zinc reagent. A: Rapid precipitation of Palladium black indicates catalyst decomposition ("death"). This usually happens if the phosphine ligands are oxidized or if the reaction temperature is too high during addition.

-

Fix: Ensure your THF is degassed (sparged with Argon for 15 mins). Keep the addition temperature at 0°C.

Part 3: Optimization Matrix

Use this table to fine-tune conditions based on your specific lab constraints.

| Parameter | Standard Condition | Optimization for Speed | Optimization for Purity | Notes |

| Solvent | THF | THF + NMP (4:1) | Pure THF | NMP (polar aprotic) accelerates transmetallation but is harder to remove. |

| Catalyst | PdCl₂(dppf) | PEPPSI-IPr | Pd(PPh₃)₄ | PEPPSI-IPr is highly active for sterically hindered substrates (cyclobutane). |

| Temp | 0°C → 23°C | 40°C | -20°C → 0°C | Heating >50°C risks decarbonylation of the acid chloride. |

| Base | None | N/A | N/A | Negishi coupling with acid chlorides does not require base (unlike Suzuki). |

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle. Understanding the Transmetallation step is key to avoiding the ester-attack side reaction.

Caption: The catalytic cycle highlights the Transmetallation step where the organozinc reagent transfers the cyclobutyl group to the palladium center. This pathway avoids direct interaction with the ester group on the aromatic ring.[2]

References

-

Negishi, E., et al. (2011). "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture. The use of Dppf ligands in acylations to prevent decarbonylation.

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Describes the preparation of functionalized organozincs and the "Turbo Grignard" to Zinc transmetallation.

-

Hossain, K. M., et al. (2022). "Palladium-Catalyzed Acylation of Organozinc Reagents: A Robust Method for Ketone Synthesis." Journal of Organic Chemistry. (General reference for Negishi Acylation conditions).

-

Vertex Pharmaceuticals. (2022). "Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones." (Context for stability of cyclobutyl ketones in Pd-catalysis).

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 4-carboethoxyphenyl cyclobutyl ketone by GC-MS

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-carboethoxyphenyl cyclobutyl ketone. It provides in-depth troubleshooting advice and frequently asked questions to assist in the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to the Synthesis and Potential Byproducts

The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction.[1][2][3][4] This electrophilic aromatic substitution involves reacting ethyl benzoate with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][4][5] While this method is effective, it is not without its challenges. Several side reactions can occur, leading to a variety of byproducts that can complicate purification and reduce the overall yield.

Understanding the potential side reactions is the first step in effective troubleshooting. The primary synthetic pathway and potential deviations are illustrated below.

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Guide: Identifying Unknown Peaks in Your GC-MS Chromatogram

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your GC-MS analysis.

Q1: My chromatogram shows a peak with a mass spectrum very similar to my target product, but it has a different retention time. What could it be?

A1: This is a strong indication of an isomeric byproduct. In Friedel-Crafts acylation, while the para-substituted product is typically favored, ortho and meta isomers can also form.[6] These isomers will have the same molecular weight and therefore very similar mass spectra to your desired product. However, their different substitution patterns will result in slightly different polarities and boiling points, leading to distinct retention times in the GC column.

-

Actionable Advice: To confirm the identity of these isomers, you can try to synthesize authentic standards of the ortho and meta products for comparison. Alternatively, careful analysis of the fragmentation patterns in the mass spectra may reveal subtle differences characteristic of the substitution pattern.

Q2: I'm observing a peak with a significantly higher molecular weight than my product. What is the likely identity of this impurity?

A2: A peak with a higher molecular weight often corresponds to a di-acylated product.[6] Although the ketone group of the desired product is deactivating, under forcing reaction conditions (e.g., high temperature, excess acylating agent), a second cyclobutylcarbonyl group can be added to the aromatic ring.

-

Actionable Advice: To minimize the formation of di-acylated byproducts, consider using milder reaction conditions. This could include lowering the reaction temperature, reducing the amount of Lewis acid catalyst, or adding the cyclobutanecarbonyl chloride dropwise to the reaction mixture.

Q3: My GC-MS data shows a peak that corresponds to the mass of the carboxylic acid analog of my product (4-carboxyphenyl cyclobutyl ketone). What is the cause of this?

A3: This is a classic case of hydrolysis. The Lewis acid catalyst, AlCl₃, is highly hygroscopic and can readily react with any moisture present in your reaction setup. This can lead to the hydrolysis of the ester functional group in either the starting material (ethyl benzoate) or the final product. The cyclobutanecarbonyl chloride starting material is also susceptible to hydrolysis, forming cyclobutanecarboxylic acid.[7][8]

-

Actionable Advice: Ensure all your glassware is thoroughly dried before use and that your solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the ingress of moisture.

Q4: I am seeing significant peaks corresponding to my starting materials, ethyl benzoate and cyclobutanecarbonyl chloride, in the chromatogram. How can I improve my reaction conversion?

A4: The presence of unreacted starting materials indicates an incomplete reaction. This could be due to several factors:

-

Insufficient reaction time or temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature to go to completion.

-

Inactivated catalyst: The Lewis acid catalyst may have been deactivated by moisture.

-

Incorrect stoichiometry: An insufficient amount of the acylating agent or catalyst was used.

-

Actionable Advice: You can try increasing the reaction time or temperature. However, be mindful that harsher conditions can also lead to more byproducts. Ensure your reagents are of high purity and that the stoichiometry is correct.

Summary of Potential Byproducts and Their Characteristics

| Potential Byproduct | Likely Cause | Expected GC-MS Observation | Recommended Solution |

| Ortho/Meta Isomers | Non-selective acylation | Peaks with the same molecular weight as the product but different retention times. | Optimize reaction conditions (temperature, solvent) to favor para-substitution. |

| Di-acylated Product | Harsh reaction conditions | Peak with a higher molecular weight than the product. | Use milder reaction conditions (lower temperature, dropwise addition of acyl chloride). |

| Hydrolyzed Products | Presence of moisture | Peaks corresponding to the carboxylic acid analogs of the starting material or product. | Use anhydrous reagents and solvents; conduct the reaction under an inert atmosphere. |

| Unreacted Starting Materials | Incomplete reaction | Peaks corresponding to ethyl benzoate and cyclobutanecarbonyl chloride. | Increase reaction time/temperature; ensure correct stoichiometry and active catalyst. |

| Rearrangement Products | Carbocation instability | Peaks with the same molecular weight as the product but with a different alkyl fragment. | Use a milder Lewis acid to minimize carbocation rearrangement. |

Frequently Asked Questions (FAQs)

Q: How can I definitively confirm the identity of a suspected byproduct?

A: The gold standard for byproduct identification is to synthesize an authentic standard of the suspected compound and compare its retention time and mass spectrum with the unknown peak in your sample. If a standard is not commercially available, you may need to devise a synthetic route to produce it in-house.

Q: What type of GC column is most suitable for this analysis?

A: A mid-polarity column, such as a DB-5ms or HP-5ms, is a good starting point for the analysis of these aromatic ketones.[9] These columns provide good separation for a wide range of compounds with varying polarities.

Q: How can I minimize the formation of byproducts in my synthesis?

A: Careful control of reaction conditions is key.[3] This includes:

-

Temperature control: Lower temperatures generally favor the desired para-product and reduce side reactions.

-

Slow addition of reagents: Adding the cyclobutanecarbonyl chloride slowly to the reaction mixture can help to control the reaction rate and minimize byproduct formation.

-

Anhydrous conditions: As mentioned previously, excluding moisture is critical to prevent hydrolysis.

-

Choice of solvent: Using a non-reactive solvent is important to avoid its participation in the reaction.

Q: My baseline is noisy in my GC-MS chromatogram. What could be the cause?